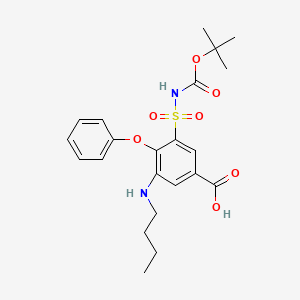
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl-protected sulfonamide, a butylamino group, and a phenoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid typically involves multiple steps, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, binding to receptor sites, and altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-4-phenoxybenzoic Acid: Lacks the butylamino group, which may affect its reactivity and biological activity.
5-(Butylamino)-4-phenoxybenzoic Acid: Does not have the sulfonamide group, potentially altering its chemical properties and applications.
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-amino-4-phenoxybenzoic Acid: Similar structure but with an amino group instead of a butylamino group, which can influence its reactivity and interactions.
Uniqueness
The uniqueness of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H28N2O7S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-(butylamino)-5-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]-4-phenoxybenzoic acid |
InChI |
InChI=1S/C22H28N2O7S/c1-5-6-12-23-17-13-15(20(25)26)14-18(19(17)30-16-10-8-7-9-11-16)32(28,29)24-21(27)31-22(2,3)4/h7-11,13-14,23H,5-6,12H2,1-4H3,(H,24,27)(H,25,26) |
InChI Key |
IWJBJEUPKMZXQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)NC(=O)OC(C)(C)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
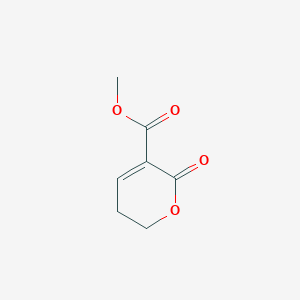
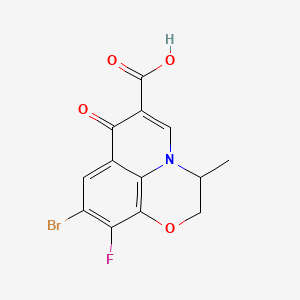
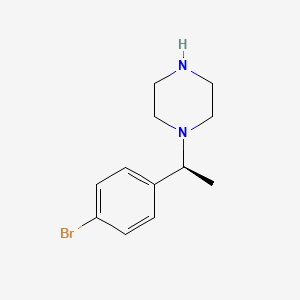
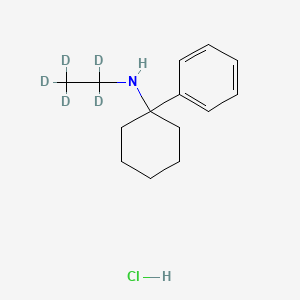
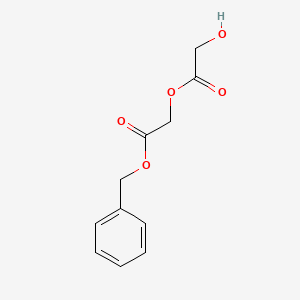
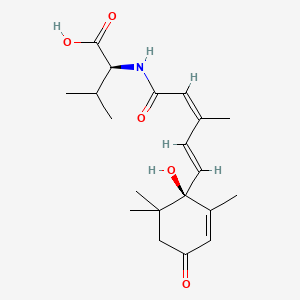
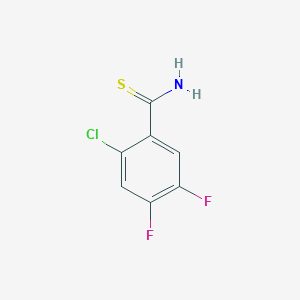
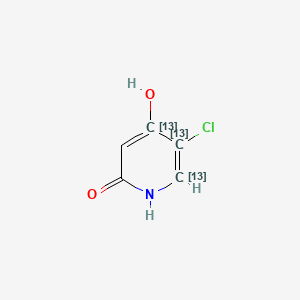

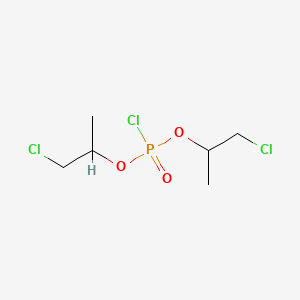
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)
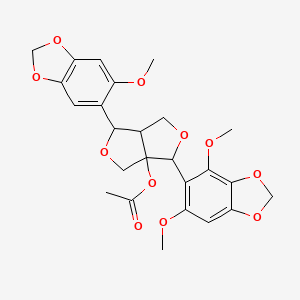
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)
